tert-butyl piperidin-4-ide-1-carboxylate;iodozinc(1+)
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Overview
Description
tert-Butyl piperidin-4-ide-1-carboxylate;iodozinc(1+): is a chemical compound with the molecular formula C10H18INO2Zn and a molecular weight of 376.57 g/mol . This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and an iodozinc moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl piperidin-4-ide-1-carboxylate;iodozinc(1+) typically involves the reaction of tert-butyl piperidin-4-ide-1-carboxylate with a zinc iodide source. The reaction is carried out under inert conditions to prevent oxidation and degradation of the product. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure consistency and quality. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl piperidin-4-ide-1-carboxylate;iodozinc(1+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The iodozinc moiety can be substituted with other nucleophiles to form new compounds
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
tert-Butyl piperidin-4-ide-1-carboxylate;iodozinc(1+) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl piperidin-4-ide-1-carboxylate;iodozinc(1+) involves its interaction with molecular targets through its functional groups. The tert-butyl group provides steric hindrance, while the piperidine ring and iodozinc moiety facilitate binding to specific sites on target molecules. This interaction can modulate biochemical pathways and influence the activity of enzymes and receptors .
Comparison with Similar Compounds
- tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
Comparison: tert-Butyl piperidin-4-ide-1-carboxylate;iodozinc(1+) is unique due to the presence of the iodozinc moiety, which imparts distinct reactivity and binding properties compared to other similar compounds. This uniqueness makes it valuable in specific chemical reactions and research applications .
Properties
Molecular Formula |
C10H18INO2Zn |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
tert-butyl piperidin-4-ide-1-carboxylate;iodozinc(1+) |
InChI |
InChI=1S/C10H18NO2.HI.Zn/c1-10(2,3)13-9(12)11-7-5-4-6-8-11;;/h4H,5-8H2,1-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
SDNCCLSRLFJHAM-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC[CH-]CC1.[Zn+]I |
Origin of Product |
United States |
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